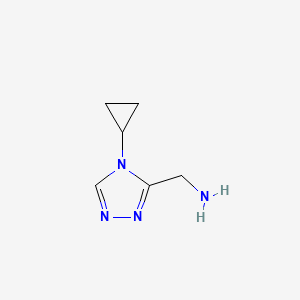

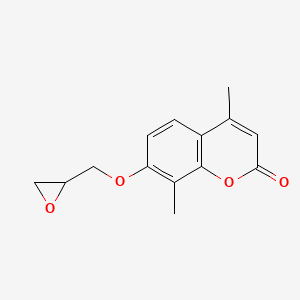

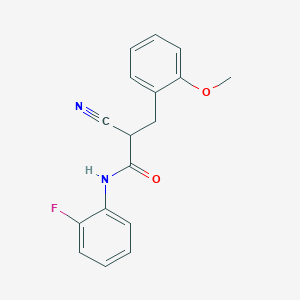

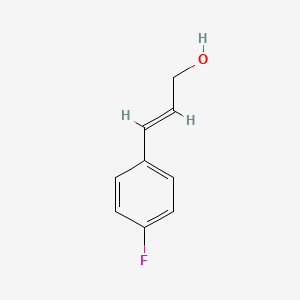

![molecular formula C7H6BrN3 B3033967 4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1289150-14-6](/img/structure/B3033967.png)

4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

4-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, also known as BMMP, is a heterocyclic compound with a pyrazole ring structure containing a bromine atom in the fourth position. It is a colorless solid with a melting point of 105-106 °C and a boiling point of 212-213 °C. BMMP can be synthesized from 4-bromo-1-methyl-1H-pyrazole and pyridine in the presence of an acid catalyst. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and material science.

Applications De Recherche Scientifique

Synthesis of Polyheterocyclic Compounds

- Precursor for New Chemical Structures : This compound serves as a precursor in synthesizing new polyheterocyclic ring systems. It has been used to create derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine (Abdel‐Latif et al., 2019).

Development of Fluorescence Immunoassay Chelates

- Synthesis of Bifunctional Chelate Intermediate : In fluorescence immunoassays, a bifunctional chelate intermediate of this compound has been synthesized for enhanced detection and analysis (Li-hua, 2009).

Ultrasound-Promoted Synthesis

- Ultrasound-Assisted Chemical Reactions : This compound is involved in ultrasound-promoted, regioselective synthesis of fused polycyclic structures, offering a rapid and efficient method for creating complex chemical compounds (Nikpassand et al., 2010).

Biomedical Applications

- Study of Tautomeric Forms : The compound is part of a group of heterocyclic compounds, studied for their tautomeric forms and potential biomedical applications. Over 300,000 such compounds have been described, highlighting their significance in medical research (Donaire-Arias et al., 2022).

Proton Transfer Studies

- Photoinduced Proton Transfer : The compound has been studied for its unique ability to exhibit various types of photoinduced proton transfers, providing insights into complex molecular behaviors (Vetokhina et al., 2012).

Antibacterial and Antitumor Evaluation

- Analysis of Biological Properties : New chemical structures derived from this compound have been synthesized and evaluated for their antibacterial and antitumor properties, indicating potential pharmaceutical applications (Hamama et al., 2012).

Hydrogen Bonding Studies

- Molecular Structure Analysis : Studies on derivatives of this compound have shed light on molecular structures and hydrogen bonding patterns, which are crucial for understanding chemical interactions and reactivity (Quiroga et al., 2010).

Mécanisme D'action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been associated with a wide range of biological activities . They have been found to interact with various proteins, enzymes, and receptors in organisms .

Mode of Action

Pyrazolo[3,4-b]pyridines have been found to exhibit their biological activities through non-covalent interactions with various proteins, enzymes, and receptors . They are known to act as bioisosteres of adenine and retain the main interactions of ATP at the kinase domain .

Biochemical Pathways

Given the structural similarity of this compound to adenine, it may be involved in pathways where adenine plays a crucial role .

Result of Action

Compounds with the pyrazolo[3,4-b]pyridine moiety have been associated with a wide range of biological activities, including antitumor potential , antituberculotic activity , and superior cytotoxic activities against certain cell lines .

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-1-methylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXGTNWDWDBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

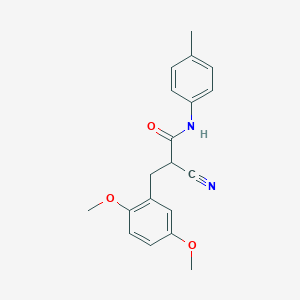

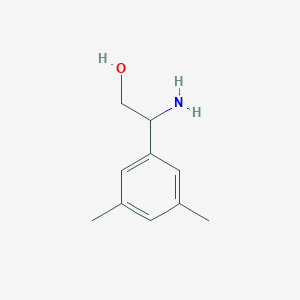

![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)